Isopropyl cyanoacetate
Overview
Description
Synthesis Analysis
Isopropyl cyanoacetate can be synthesized through the condensation of isopropyl alcohol with cyanoacetic acid in the presence of a catalyst. The optimization of synthesis conditions such as temperature, catalyst concentration, and reactant ratio is crucial for achieving high yield and purity (Du, 2015).
Molecular Structure Analysis
The molecular structure of isopropyl cyanoacetate includes an isopropyl group attached to a cyanoacetate moiety. Studies on similar molecules indicate that the cyano group induces a significant effect on the electronic distribution within the molecule, which can influence its reactivity and physical properties (True & Bohn, 1977).
Chemical Reactions and Properties
Isopropyl cyanoacetate participates in various chemical reactions, such as Michael addition, due to the presence of the cyano group. It can also undergo esterification, and its cyano group can be transformed into other functional groups, offering a pathway to synthesize a wide range of chemical compounds. Its unique reactivity profile makes it a valuable building block in organic synthesis (Gulevich et al., 2010).
Physical Properties Analysis
The physical properties of isopropyl cyanoacetate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of both the ester and cyano groups contributes to its solvent miscibility, making it soluble in common organic solvents. These properties are critical in determining its application in various chemical processes.
Chemical Properties Analysis
Isopropyl cyanoacetate's chemical properties, including reactivity and stability, are defined by the functional groups present in its structure. The ester group provides reactivity towards hydrolysis and reduction, while the cyano group allows for nucleophilic addition reactions. These chemical properties are exploited in the synthesis of more complex molecules and in various industrial applications (Kharas et al., 2020).
Scientific Research Applications
Contact Dermatitis and Sensitization : Isopropyl alcohol, a structural isomer of isopropyl cyanoacetate, is widely used as an industrial solvent and in clinical environments. It is known as a mild irritant for eyes and mucous membranes but a weak and infrequent sensitizer (García‐Gavín et al., 2011).
Chemical Synthesis and Enzyme Catalysis : Isopropyl cyanoacetate has been used as an acylating agent in the kinetic resolution of 1-phenylethanamine, catalyzed by lipase from Candida antarctica. This demonstrates its role in chemoenzymatic synthesis, particularly in producing Tyrphostins, potential protein tyrosine kinase inhibitors (Csuka et al., 2015).
Polymer Science : Isopropyl cyanoacetate has been used to synthesize novel isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid. These esters were copolymerized with vinyl benzene, demonstrating the compound's utility in creating novel polymers (Kharas et al., 2020).
Pharmaceutical Synthesis : In a study exploring the synthesis of 4-aryl-substituted amines, isopropyl cyanoacetate was used in the synthesis process, indicating its role in the production of pharmaceutical compounds (Arutyunyan et al., 2011).
Material Science and Separation Processes : Isopropyl acetate, closely related to isopropyl cyanoacetate, has been studied in liquid–liquid equilibrium systems for potential use in separation processes (Li et al., 2016).
Biofuels and Renewable Energy : Cyanobacteria engineered to produce isopropanol, a chemical closely related to isopropyl cyanoacetate, demonstrate the compound's potential in the field of biofuels and sustainable energy (Hirokawa et al., 2017).
Forensic Investigations : Isopropyl alcohol, related to isopropyl cyanoacetate, has been studied as a biochemical marker in forensic investigations, illustrating its potential use in forensic science (Palmiere et al., 2012).
Safety And Hazards
Isopropyl cyanoacetate is a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If inhaled, the affected individual should be moved to fresh air. If swallowed, the individual should drink water and seek medical attention if feeling unwell .
Future Directions
A recent study discusses the functional-group translocation reaction of cyano (CN) groups in common nitriles, allowing for the direct positional exchange between a CN group and an unactivated C–H bond . This could open up new possibilities for the use of isopropyl cyanoacetate in future chemical reactions and syntheses.
properties
IUPAC Name |
propan-2-yl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQLCCRQYTQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158198 | |
Record name | Acetic acid, cyano-, isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl cyanoacetate | |
CAS RN |
13361-30-3 | |
Record name | 1-Methylethyl 2-cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13361-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, cyano-, isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V3MGI9XMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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